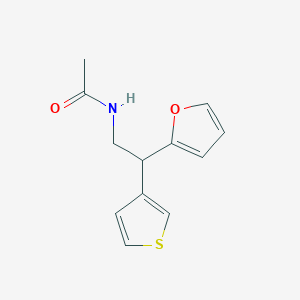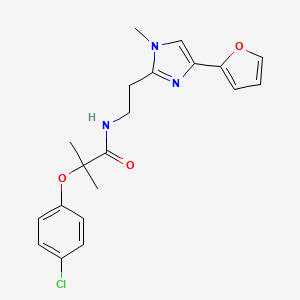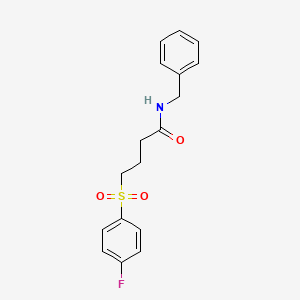![molecular formula C14H14N4O2S B2581682 2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-95-9](/img/structure/B2581682.png)
2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
“2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C16H17N4O2S . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are part of a broader group of compounds known as pyrimidines .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” includes a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position and a (4-methylphenyl)sulfonyl group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” are not detailed in the searched resources .Aplicaciones Científicas De Investigación
Antitumor Activity
PP derivatives have garnered attention as potential antitumor agents. Researchers have investigated their impact on cancer cells, particularly their ability to inhibit enzymes and induce apoptosis. These properties make PP an attractive scaffold for drug design and discovery .
Enzymatic Inhibition
PP compounds exhibit enzymatic inhibitory activity. By targeting specific enzymes, they may interfere with critical cellular processes, making them valuable candidates for drug development. Further studies are needed to explore their selectivity and efficacy .
Photophysical Properties
PP derivatives possess significant photophysical properties. Their unique electronic structure allows for efficient light absorption and emission, making them interesting for applications in optoelectronics, sensors, and imaging .
Combinatorial Library Design
Due to its synthetic versatility, PP serves as a privileged scaffold for combinatorial library design. Researchers can modify its periphery to create diverse derivatives, potentially leading to novel drug candidates .
Material Science Applications
Beyond medicinal chemistry, PP has implications in material science. Its rigid and planar structure makes it suitable for functional materials, such as organic semiconductors, liquid crystals, and luminescent materials .
Drug Design and Optimization
PP derivatives offer opportunities for rational drug design. By exploring their structure-activity relationships (SAR), researchers can optimize their pharmacological properties and enhance their therapeutic efficacy .
Direcciones Futuras
The future directions for “2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further investigation into their potential anticancer activity . As resistance to existing cancer drugs continues to be a challenge, the search for novel anticancer agents remains a key area of research .
Propiedades
IUPAC Name |
2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-3-5-11(6-4-9)21(19,20)12-8-16-13-7-10(2)17-18(13)14(12)15/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIYTJUCYDMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=CC(=N3)C)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322362 | |
| Record name | 2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
439108-95-9 | |
| Record name | 2-methyl-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)
![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)

![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
![3-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2581615.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)